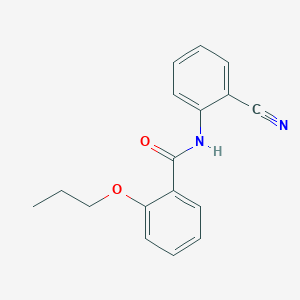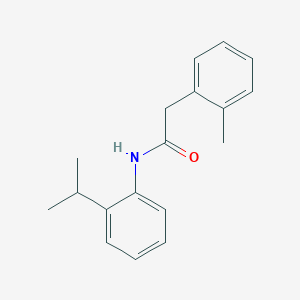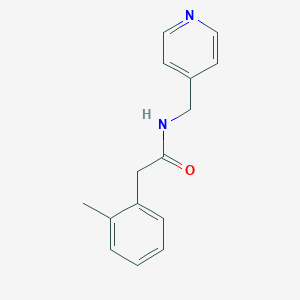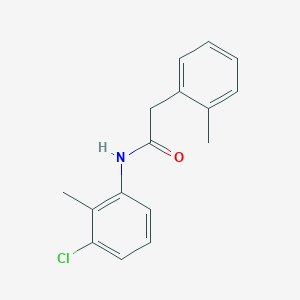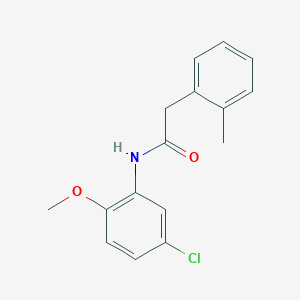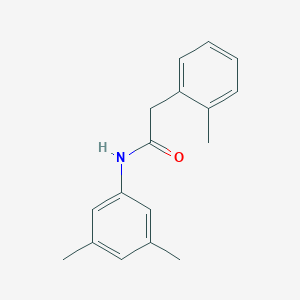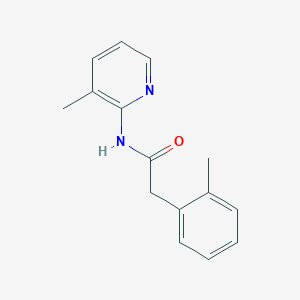![molecular formula C16H23NO B245854 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol](/img/structure/B245854.png)
5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol is not yet fully understood. However, it has been suggested that the compound acts by inhibiting specific enzymes involved in cell growth and proliferation, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been found to have anti-inflammatory properties and may have potential applications in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol in lab experiments is its high purity, which can be achieved through careful purification steps. Additionally, the compound has a well-defined chemical structure, making it easier to study its mechanism of action. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential targets for drug development. Finally, research could be conducted to improve the synthesis method of this compound, leading to higher yields and lower costs.
Métodos De Síntesis
The synthesis of 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol involves a multistep process that includes the reaction of benzylamine with isopropylmagnesium bromide, followed by the addition of 2-methyl-3-butyn-2-ol and further purification steps. The yield of the final product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
Aplicaciones Científicas De Investigación
The unique chemical structure of 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol makes it a promising candidate for various scientific research applications. One of the significant applications of this compound is in the development of new drugs, as it has been shown to exhibit antitumor and anticancer properties. Additionally, it has been used as a ligand in catalysts for organic synthesis and as a building block for the synthesis of other complex molecules.
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
5-[benzyl(propan-2-yl)amino]-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C16H23NO/c1-14(2)17(12-8-11-16(3,4)18)13-15-9-6-5-7-10-15/h5-7,9-10,14,18H,12-13H2,1-4H3 |
Clave InChI |
HATURAWECLAASR-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC#CC(C)(C)O)CC1=CC=CC=C1 |
SMILES canónico |
CC(C)N(CC#CC(C)(C)O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



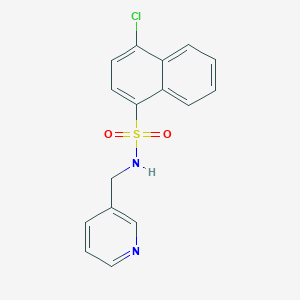
![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)
![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)
![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)


